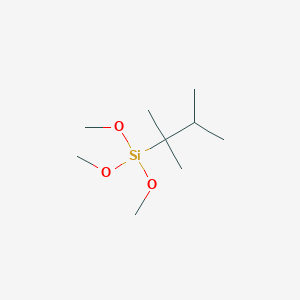
2-Fluoro-beta-alanine Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-beta-alanine Hydrochloride, also known as 3-amino-2-fluoropropanoic acid hydrochloride, is a fluorinated beta-amino acid derivative. This compound is characterized by the presence of a fluorine atom attached to the beta position of the alanine molecule, which significantly alters its chemical and biological properties. It appears as a white to almost white powder or crystal and has the molecular formula C3H7ClFNO2.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-beta-alanine Hydrochloride typically involves the fluorination of beta-alanine. One common method is the nucleophilic substitution reaction where beta-alanine is treated with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods. Enzymatic synthesis using fluorinase enzymes has been explored as a promising approach due to its selectivity and mild reaction conditions . This method involves the use of fluorinase to catalyze the formation of the C-F bond, making it an efficient and environmentally friendly alternative.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-beta-alanine Hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated carboxylic acids.
Reduction: Reduction reactions can convert it into fluorinated amines.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be employed under appropriate conditions.
Major Products Formed:
Oxidation: Fluorinated carboxylic acids.
Reduction: Fluorinated amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-beta-alanine Hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound is used in studies involving enzyme inhibition and protein modification due to its unique fluorine atom.
Industry: The compound is utilized in the production of fluorinated polymers and other materials with enhanced properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-beta-alanine Hydrochloride involves its interaction with various molecular targets. The fluorine atom’s high electronegativity can influence the compound’s binding affinity and specificity to enzymes and receptors. This can lead to the inhibition of enzyme activity or modulation of receptor function, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Beta-alanine: A non-fluorinated analog that lacks the unique properties imparted by the fluorine atom.
2-Fluoro-alanine: Similar to 2-Fluoro-beta-alanine Hydrochloride but without the hydrochloride salt form.
3-Fluoro-beta-alanine: Another fluorinated analog with the fluorine atom at a different position.
Uniqueness: this compound stands out due to its specific fluorine substitution at the beta position, which can significantly alter its chemical reactivity and biological activity compared to its analogs. This makes it particularly useful in applications requiring precise modifications of molecular properties .
Properties
IUPAC Name |
3-amino-2-fluoropropanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6FNO2.ClH/c4-2(1-5)3(6)7;/h2H,1,5H2,(H,6,7);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVYOZQFAVJXJTK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)F)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7ClFNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201007035 |
Source


|
| Record name | 3-Amino-2-fluoropropanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201007035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.54 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
867-84-5 |
Source


|
| Record name | 3-Amino-2-fluoropropanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201007035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluoro-beta-alanine Hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![[S-(E)]-7-Heneicosen-10-ol](/img/structure/B129218.png)


